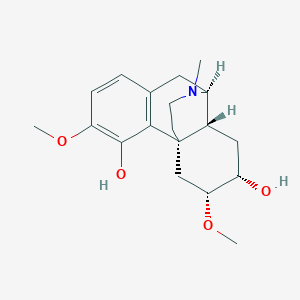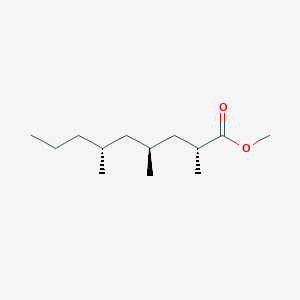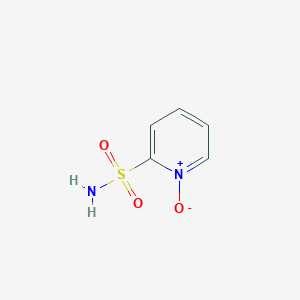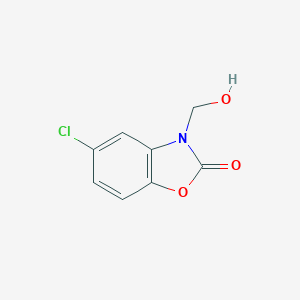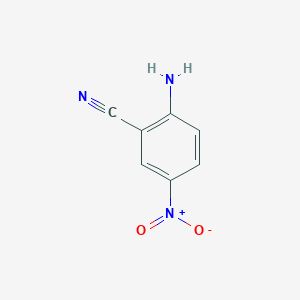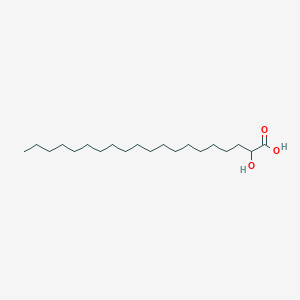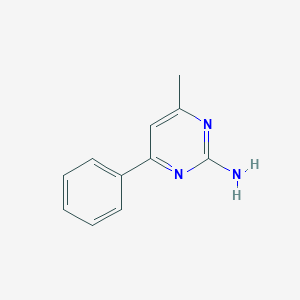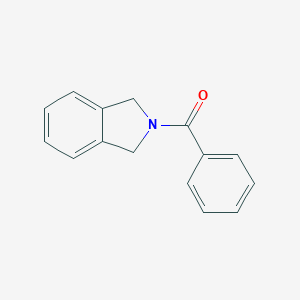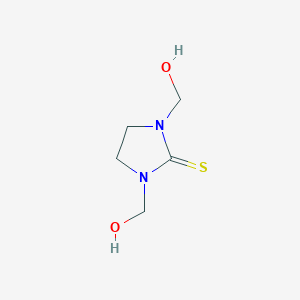
Berlafenone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Berlafenone is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound belongs to the class of 1,4-naphthoquinones and has a unique chemical structure that gives it several beneficial properties.
科学研究应用
Berlafenone has shown promising results in various fields of scientific research. It has been studied for its potential anti-cancer, anti-inflammatory, and anti-microbial properties. In cancer research, berlafenone has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, it has been found to induce apoptosis, or programmed cell death, in cancer cells.
In inflammation research, berlafenone has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. This suggests that berlafenone may have potential as an anti-inflammatory agent. In microbial research, berlafenone has been found to have antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
作用机制
The mechanism of action of berlafenone is not fully understood, but it is believed to involve the inhibition of various cellular pathways. In cancer cells, berlafenone has been shown to inhibit the activity of several enzymes, including topoisomerase II and NADH oxidase. In addition, it has been found to induce oxidative stress and DNA damage in cancer cells.
In inflammation research, berlafenone has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the production of pro-inflammatory cytokines. In microbial research, berlafenone has been found to disrupt the bacterial cell membrane and inhibit bacterial growth.
Biochemical and Physiological Effects
Berlafenone has been found to have several biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis. In addition, it has been found to inhibit angiogenesis, the process by which new blood vessels form, which is essential for tumor growth.
In inflammation research, berlafenone has been found to reduce the production of pro-inflammatory cytokines, which can lead to a decrease in inflammation. In microbial research, berlafenone has been found to disrupt the bacterial cell membrane, which can lead to cell death.
实验室实验的优点和局限性
Berlafenone has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. In addition, it has shown promising results in various fields of research, which makes it a versatile compound for scientific studies.
However, there are also limitations to using berlafenone in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects. In addition, the compound has not been extensively studied in vivo, which means that its potential side effects and toxicity are not well known.
未来方向
There are several future directions for research on berlafenone. One direction is to further investigate its potential anti-cancer properties and its mechanism of action in cancer cells. Another direction is to study its potential as an anti-inflammatory agent and its effects on the immune system. In microbial research, berlafenone could be further studied for its potential as an antimicrobial agent.
Conclusion
Berlafenone is a synthetic compound that has shown promising results in various fields of scientific research. Its unique chemical structure gives it several beneficial properties, including potential anti-cancer, anti-inflammatory, and anti-microbial properties. While there are limitations to using berlafenone in lab experiments, its versatility and potential make it a promising compound for future research.
合成方法
The synthesis method of berlafenone involves the reaction of 2-hydroxy-1,4-naphthoquinone with isobutyl vinyl ether in the presence of a base catalyst. This reaction leads to the formation of berlafenone in good yields. The purity of the compound can be improved by recrystallization from a suitable solvent.
属性
CAS 编号 |
18965-97-4 |
|---|---|
产品名称 |
Berlafenone |
分子式 |
C19H25NO2 |
分子量 |
299.4 g/mol |
IUPAC 名称 |
1-(tert-butylamino)-3-(2-phenylphenoxy)propan-2-ol |
InChI |
InChI=1S/C19H25NO2/c1-19(2,3)20-13-16(21)14-22-18-12-8-7-11-17(18)15-9-5-4-6-10-15/h4-12,16,20-21H,13-14H2,1-3H3 |
InChI 键 |
DBHPVKNFKBKJCE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1C2=CC=CC=C2)O |
规范 SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1C2=CC=CC=C2)O |
相关CAS编号 |
18965-98-5 (hydrochloride) |
同义词 |
1-(2'-biphenyloxy)-2-tert-butylamino-2-propanol hydrochloride berlafenone bipranol GK 23-G GK-23-G |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B98035.png)
